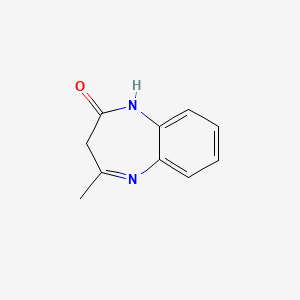

1,3-Dihydro-4-methyl-2H-1,5-benzodiazepin-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36329. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-1,3-dihydro-1,5-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7-6-10(13)12-9-5-3-2-4-8(9)11-7/h2-5H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFHSLLLKMSITIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2NC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60211832 | |

| Record name | 1,3-Dihydro-4-methyl-2H-1,5-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6276-48-8 | |

| Record name | 4-Methyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6276-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dihydro-4-methyl-2H-1,5-benzodiazepin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006276488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6276-48-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36329 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dihydro-4-methyl-2H-1,5-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dihydro-4-methyl-2H-1,5-benzodiazepin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.885 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Deep Dive into the Structural Elucidation of 1,3-Dihydro-4-methyl-2H-1,5-benzodiazepin-2-one

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dihydro-4-methyl-2H-1,5-benzodiazepin-2-one, a member of the benzodiazepine class of heterocyclic compounds, represents a core structural motif in medicinal chemistry. The arrangement of its fused benzene and diazepine rings, along with the lactam functionality, provides a scaffold for a diverse range of pharmacological activities. Accurate and unambiguous structure elucidation is the bedrock of any research and development endeavor, ensuring the identity and purity of the molecule, which is paramount for understanding its biological activity and for regulatory compliance. This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the definitive structure elucidation of this compound.

The synthesis of this compound is typically achieved through the condensation reaction of o-phenylenediamine with ethyl acetoacetate.[1] This reaction provides a straightforward route to the benzodiazepine core.

This guide will delve into the synergistic application of modern spectroscopic techniques, including X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Fourier-transform infrared (FT-IR) spectroscopy, to build an unassailable structural proof of this compound.

Foundational Physicochemical Properties

A prerequisite to any in-depth structural analysis is the confirmation of the compound's basic physicochemical properties. These data points serve as the initial checkpoint for sample identity.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O | NIST WebBook[2] |

| Molecular Weight | 174.20 g/mol | NIST WebBook[2] |

| CAS Registry Number | 6276-48-8 | NIST WebBook[2] |

The Definitive Proof: Single-Crystal X-ray Crystallography

For molecules that can be crystallized, single-crystal X-ray crystallography provides the most definitive and unambiguous structural information. The crystal structure of the monohydrate of this compound has been determined, offering a detailed three-dimensional view of the molecule.[1][3]

The X-ray diffraction data reveals that the seven-membered diazepine ring adopts a boat conformation.[1][3] In the crystal lattice, two molecules of the benzodiazepine form a dimer through hydrogen bonding between the N-H group of the diazepine ring and the carbonyl oxygen atom of an adjacent molecule.[1][3] These dimers are further linked into chains by the water molecules of hydration.[1]

Key Crystallographic Data for this compound Monohydrate:

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 4.9013 (1) |

| b (Å) | 7.3148 (1) |

| c (Å) | 13.5688 (2) |

| α (°) | 85.375 (1) |

| β (°) | 83.959 (1) |

| γ (°) | 83.807 (1) |

| Volume (ų) | 479.76 (1) |

Data sourced from Saber et al. (2010).[1]

Probing the Molecular Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the connectivity of atoms within the molecule can be established.

¹H NMR Spectroscopy: Unveiling the Proton Environment

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene protons, the methyl protons, and the N-H protons.

Predicted ¹H NMR Spectral Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 10.0 | Singlet | 1H | N1-H | The amide proton is expected to be deshielded and appear as a broad singlet. |

| ~ 7.0 - 7.5 | Multiplet | 4H | Ar-H | The four protons on the benzene ring will appear in the aromatic region, with their splitting pattern dependent on their substitution pattern. |

| ~ 4.8 | Singlet | 1H | N5-H | The amine proton is also expected to be a broad singlet. |

| ~ 3.3 | Singlet | 2H | C3-H₂ | The methylene protons adjacent to the carbonyl group will appear as a singlet. |

| ~ 2.3 | Singlet | 3H | C4-CH₃ | The methyl protons will appear as a singlet. |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Predicted ¹³C NMR Spectral Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 170 | C2 (C=O) | The carbonyl carbon of the lactam will be significantly deshielded. |

| ~ 140 - 150 | C5a, C9a | The quaternary carbons of the benzene ring fused to the diazepine ring. |

| ~ 120 - 130 | C6, C7, C8, C9 | The four methine carbons of the benzene ring. |

| ~ 115 | C4 | The sp² hybridized carbon of the imine functionality within the diazepine ring. |

| ~ 45 | C3 | The methylene carbon adjacent to the carbonyl group. |

| ~ 20 | C4-CH₃ | The methyl carbon. |

Experimental Protocol: NMR Sample Preparation

A well-prepared NMR sample is crucial for obtaining high-quality spectra.

Step-by-Step Methodology:

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, unscratched 5 mm NMR tube.

-

Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette during transfer.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Determining Molecular Mass and Fragmentation: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure. The electron ionization (EI) mass spectrum of this compound is available in the NIST WebBook.[2]

Expected Mass Spectrum Data (EI):

| m/z | Proposed Fragment |

| 174 | [M]⁺ (Molecular Ion) |

| 145 | [M - CO - H]⁺ |

| 132 | [M - CH₂CO]⁺ |

| 118 | [M - C₃H₄O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Proposed Fragmentation Pathway:

Identifying Functional Groups: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected FT-IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~ 3200 | N-H | Stretching (Amide and Amine) |

| ~ 3050 | C-H | Stretching (Aromatic) |

| ~ 2950 | C-H | Stretching (Aliphatic) |

| ~ 1680 | C=O | Stretching (Amide I band) |

| ~ 1610 | C=N | Stretching (Imine) |

| ~ 1580, 1490 | C=C | Stretching (Aromatic) |

A Holistic Approach to Structure Elucidation

The definitive structure elucidation of this compound is not reliant on a single analytical technique but rather on the convergent evidence from multiple, orthogonal methods. The workflow for this process can be visualized as follows:

Conclusion

The structural elucidation of this compound is a multi-faceted process that leverages the strengths of various analytical techniques. The definitive solid-state structure provided by X-ray crystallography serves as the ultimate arbiter. This is then corroborated by NMR spectroscopy, which confirms the atomic connectivity in solution, mass spectrometry, which establishes the molecular weight and fragmentation pattern, and FT-IR spectroscopy, which identifies the key functional groups. By integrating the data from these complementary methods, a complete and unambiguous structural assignment can be made with the highest degree of confidence, a critical step in the advancement of research and development in the pharmaceutical sciences.

References

An In-depth Technical Guide to the Chemical Properties of 4-Methyl-1H-1,5-benzodiazepine-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties of 4-Methyl-1H-1,5-benzodiazepine-2(3H)-one, a heterocyclic compound of interest in medicinal chemistry. The structure of this guide is designed to offer a logical and in-depth exploration of its synthesis, structural characteristics, spectroscopic profile, reactivity, and potential applications, providing a valuable resource for researchers in the field.

Introduction and Molecular Overview

4-Methyl-1H-1,5-benzodiazepine-2(3H)-one belongs to the 1,5-benzodiazepine class of compounds, which are bicyclic heterocyclic systems consisting of a benzene ring fused to a seven-membered diazepine ring. The 1,5-benzodiazepine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds. These compounds are known to exhibit a wide range of pharmacological activities, including anxiolytic, anticonvulsant, sedative, and antidepressant effects.

The specific compound, 4-Methyl-1H-1,5-benzodiazepine-2(3H)-one, is characterized by a methyl group at the 4-position and a carbonyl group at the 2-position of the benzodiazepine ring. Its chemical structure dictates its reactivity and potential for derivatization, making it a versatile starting material for the synthesis of novel therapeutic agents.

Synthesis and Molecular Elucidation

The primary and most well-documented method for the synthesis of 4-Methyl-1H-1,5-benzodiazepine-2(3H)-one is the condensation reaction between o-phenylenediamine and ethyl acetoacetate. This reaction can be carried out using either conventional heating or microwave irradiation, with the latter often providing higher yields in shorter reaction times.

Synthetic Protocol: Conventional Heating

Experimental Protocol:

-

A mixture of o-phenylenediamine (1.0 g, 9 mmol) and ethyl acetoacetate (1.2 ml, 9 mmol) is prepared in 10 ml of xylene.

-

The reaction mixture is heated at reflux for 1 hour.

-

Upon cooling, the product crystallizes from the solution.

-

The resulting colorless crystals are collected by filtration to yield 4-methyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one. A yield of 90% has been reported for this method.

The causality behind this experimental choice lies in the acid-catalyzed condensation mechanism. The acidic conditions, which can be inherent or enhanced with a catalytic amount of acid, facilitate the initial nucleophilic attack of the amino group of o-phenylenediamine on the keto group of ethyl acetoacetate, followed by an intramolecular cyclization and dehydration to form the seven-membered ring.

Synthetic Protocol: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis offers a significant advantage in terms of reaction time and efficiency.

Experimental Protocol:

A detailed protocol for the microwave-assisted synthesis of a related 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine involved irradiating a mixture of o-phenylenediamine and acetone in ethanol at 180 W and 50 °C for 15 minutes. A similar approach can be adapted for the synthesis of the title compound using ethyl acetoacetate.

The rationale for using microwave heating is the rapid and uniform heating of the reaction mixture, which can significantly accelerate the rate of reaction and often leads to cleaner products with higher yields compared to conventional heating methods.

Synthesis Workflow Diagram

Whitepaper: The Biological Versatility of 1,5-Benzodiazepine Derivatives: A Technical Guide for Drug Discovery

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,5-benzodiazepine scaffold represents a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] This guide provides a comprehensive technical overview of the key pharmacological properties of 1,5-benzodiazepine derivatives, with a focus on their antimicrobial, anticancer, and anticonvulsant activities. We delve into the underlying mechanisms of action, present detailed and validated experimental protocols for their evaluation, and synthesize critical structure-activity relationship (SAR) data. This document is intended to serve as a foundational resource for researchers engaged in the design, synthesis, and development of novel therapeutics based on this versatile pharmacophore.

Introduction: The 1,5-Benzodiazepine Core

Benzodiazepines are bicyclic heterocyclic compounds featuring a benzene ring fused to a seven-membered diazepine ring.[3] While 1,4-benzodiazepines are famously established as central nervous system (CNS) depressants, the 1,5-isomers have emerged as a distinct class with an exceptionally broad and diverse pharmacological profile.[4][5] Their activities span from CNS effects like anticonvulsant and anxiolytic properties to systemic applications including antimicrobial, anti-inflammatory, and anticancer agents.[1][4][5] This versatility makes the 1,5-benzodiazepine nucleus a highly attractive starting point for drug discovery campaigns.

The general synthetic accessibility of the 1,5-benzodiazepine core, typically through the condensation of o-phenylenediamines with ketones, β-diketones, or α,β-unsaturated carbonyl compounds, allows for extensive derivatization and optimization of biological activity.[1][6][7][8]

References

- 1. chemijournal.com [chemijournal.com]

- 2. ijpbs.net [ijpbs.net]

- 3. ijtsrd.com [ijtsrd.com]

- 4. isca.me [isca.me]

- 5. ijprajournal.com [ijprajournal.com]

- 6. ias.ac.in [ias.ac.in]

- 7. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 1,5-benzodiazepine and its derivatives by condensation reaction using H-MCM-22 as catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

The Diverse Mechanisms of Action of 1,5-Benzodiazepin-2-one Compounds: A Technical Guide for Researchers

Introduction

The 1,5-Benzodiazepine Scaffold: Beyond Classical Anxiolytics

The benzodiazepine scaffold has long been a cornerstone in medicinal chemistry, most famously represented by the 1,4-benzodiazepines, which are widely recognized for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. These classical benzodiazepines primarily exert their effects through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. However, the structural isomer, the 1,5-benzodiazepine core, and specifically 1,5-benzodiazepin-2-one derivatives, have emerged as a versatile class of compounds with a surprisingly diverse range of biological activities that extend well beyond the central nervous system.

Recent research has unveiled that these compounds are not limited to GABA-A receptor interactions but also exhibit potent anticancer, antimicrobial, and antifungal properties. This expansion in the biological activity profile of 1,5-benzodiazepin-2-ones has opened up new avenues for drug discovery and development, positioning them as privileged scaffolds in the search for novel therapeutic agents.

Scope of the Guide

This technical guide provides an in-depth exploration of the multifaceted mechanisms of action of 1,5-benzodiazepin-2-one compounds. It is designed for researchers, scientists, and drug development professionals who seek a comprehensive understanding of this chemical class. The guide will delve into the established interaction with the GABA-A receptor and then pivot to the emerging and exciting non-traditional mechanisms, including their roles as anticancer and antimicrobial agents. Each section will be grounded in experimental evidence, detailing structure-activity relationships (SAR), providing step-by-step experimental protocols for validation, and presenting quantitative data to support the discussed mechanisms.

Core Mechanism: Modulation of the GABA-A Receptor

While the 1,5-benzodiazepin-2-one class exhibits diverse bioactivities, its foundational mechanism, particularly for anticonvulsant effects, often involves the GABA-A receptor.

The GABA-A Receptor: Structure and Function

The GABA-A receptor is a pentameric ligand-gated ion channel that is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Upon binding of the neurotransmitter GABA, the channel opens, allowing the influx of chloride ions, which hyperpolarizes the neuron and reduces its excitability. The receptor is a heteropentamer composed of different subunits (α, β, γ, δ, ε, θ, π, and ρ), with the most common synaptic form being composed of two α, two β, and one γ subunit. The benzodiazepine binding site is located at the interface of the α and γ subunits.

1,5-Benzodiazepin-2-ones as Positive Allosteric Modulators

Similar to their 1,4-isomers, certain 1,5-benzodiazepin-2-one derivatives act as positive allosteric modulators of the GABA-A receptor. They bind to the benzodiazepine site and induce a conformational change that increases the affinity of GABA for its binding site. This enhances the frequency of channel opening, leading to a greater influx of chloride ions and a more pronounced inhibitory effect. This mechanism is central to the anticonvulsant properties observed in many of these compounds.

Structure-Activity Relationships for GABA-A Receptor Modulation

The affinity and efficacy of 1,5-benzodiazepin-2-ones for the GABA-A receptor are influenced by the nature and position of substituents on the benzodiazepine core. Key SAR observations include:

-

Substituents on the fused benzene ring: Electron-withdrawing groups, such as halogens, at the 7-position can enhance activity.

-

Substituents at the N1 and N5 positions: The nature of the substituent at these positions can modulate lipophilicity and receptor interaction.

-

Substituents at the C2, C3, and C4 positions: Modifications in this region can significantly impact potency and selectivity for different GABA-A receptor subunit combinations.

Experimental Protocol: Radioligand Binding Assay for GABA-A Receptors

This protocol describes a method to determine the binding affinity of a test compound for the benzodiazepine site on the GABA-A receptor.

Objective: To quantify the displacement of a known radioligand (e.g., [³H]-Flunitrazepam) from the GABA-A receptor by a 1,5-benzodiazepin-2-one test compound.

Materials:

-

Rat cortical membranes (source of GABA-A receptors)

-

[³H]-Flunitrazepam (radioligand)

-

Test 1,5-benzodiazepin-2-one compound

-

Clonazepam or Diazepam (positive control)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: Homogenize rat cerebral cortex in ice-cold buffer. Centrifuge and wash the pellet multiple times to remove endogenous GABA. Resuspend the final pellet in the binding buffer to a known protein concentration.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of binding buffer (for total binding) or a saturating concentration of a non-radiolabeled benzodiazepine (e.g., Clonazepam) for non-specific binding.

-

50 µL of various concentrations of the test compound.

-

50 µL of [³H]-Flunitrazepam at a concentration near its Kd.

-

100 µL of the prepared rat cortical membranes.

-

-

Incubation: Incubate the plate at 4°C for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Emerging Mechanisms: Anticancer Activity

A growing body of evidence demonstrates that 1,5-benzodiazepin-2-one derivatives possess significant anticancer properties through mechanisms independent of GABA-A receptor modulation.

Dual Inhibition of HER2 and HDAC1

One of the most promising anticancer mechanisms for this class of compounds is the dual inhibition of Human Epidermal Growth Factor Receptor 2 (HER2) and Histone Deacetylase 1 (HDAC1).[1][2]

-

HER2: A receptor tyrosine kinase that is overexpressed in several cancers, notably breast cancer. Its activation leads to the initiation of downstream signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways, which promote cell proliferation, survival, and metastasis.[3][4]

-

HDAC1: A class I histone deacetylase that plays a crucial role in the epigenetic regulation of gene expression. Overexpression of HDAC1 in cancer cells leads to the deacetylation of histones, resulting in a condensed chromatin structure and the repression of tumor suppressor genes.[5][6] HDAC inhibitors can induce cell cycle arrest and apoptosis.[7][8]

Certain 1,5-benzodiazepin-2-one derivatives have been shown to bind to the ATP-binding pocket of the HER2 kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling.[1] Concurrently, these compounds can chelate the zinc ion in the active site of HDAC1, inhibiting its deacetylase activity. This dual-action approach is highly advantageous as it targets both signaling and epigenetic drivers of cancer.

The dual inhibition of HER2 and HDAC1 by 1,5-benzodiazepin-2-ones leads to a synergistic anticancer effect:

-

HER2 Inhibition: Blocks the PI3K/Akt and MAPK pathways, leading to decreased cell proliferation and survival.[9]

-

HDAC1 Inhibition: Leads to the hyperacetylation of histones, resulting in the re-expression of tumor suppressor genes like p21 and p53, which in turn induces cell cycle arrest (commonly at the G2/M phase) and apoptosis.[1][5][6] It also increases the expression of pro-apoptotic proteins like BAX and decreases the expression of anti-apoptotic proteins like Bcl-2.[1]

Other Proposed Anticancer Mechanisms

Beyond HER2 and HDAC1 inhibition, other anticancer mechanisms for 1,5-benzodiazepine derivatives have been proposed, including:

-

Tyrosine Kinase Inhibition: Some derivatives have shown inhibitory activity against other tyrosine kinases involved in cancer progression.[10]

-

DNA Intercalation: Certain compounds are suggested to intercalate into DNA, disrupting DNA replication and transcription, and ultimately leading to apoptosis.[10]

Structure-Activity Relationships for Anticancer Activity

The anticancer activity of 1,5-benzodiazepin-2-ones is highly dependent on their substitution patterns:

-

Hydroxy and Dimethyl Groups: The presence of a 3-hydroxy group and 7,8-dimethyl substituents on the benzodiazepin-2-one core has been associated with potent dual HER2/HDAC1 inhibitory activity.[1]

-

Aromatic Substituents: The nature and substitution of aromatic rings at various positions can influence the potency and selectivity of the anticancer effects.

Experimental Protocol: In Vitro Enzyme Inhibition Assays (HER2 and HDAC1)

Objective: To determine the inhibitory potency (IC50) of a 1,5-benzodiazepin-2-one compound against HER2 and HDAC1 enzymes.

A. HER2 Kinase Assay (e.g., using a luminescence-based assay):

-

Assay Setup: In a 96-well plate, add the HER2 enzyme, a suitable substrate (e.g., a poly-Glu,Tyr peptide), and ATP.

-

Compound Addition: Add serial dilutions of the test compound.

-

Incubation: Incubate the plate at room temperature to allow the kinase reaction to proceed.

-

Detection: Add a detection reagent that produces a luminescent signal inversely proportional to the amount of ATP remaining (i.e., a stronger signal indicates greater inhibition).

-

Data Analysis: Measure luminescence and calculate the IC50 value.

B. HDAC1 Activity Assay (e.g., using a fluorogenic assay):

-

Assay Setup: In a 96-well plate, add the HDAC1 enzyme and a fluorogenic substrate (e.g., a peptide with an acetylated lysine and a quenched fluorophore).

-

Compound Addition: Add serial dilutions of the test compound.

-

Incubation: Incubate the plate at 37°C.

-

Development: Add a developer solution containing a protease that cleaves the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal.

-

Data Analysis: Measure fluorescence and calculate the IC50 value.

Quantitative Data: IC50 Values for Anticancer Activity

| Compound ID | Cancer Cell Line | IC50 (µM) | Proposed Target(s) |

| Compound 3b | HCT-116 | 9.18 | HER2/HDAC1 |

| HepG-2 | 6.13 | HER2/HDAC1 | |

| MCF-7 | 7.86 | HER2/HDAC1 | |

| Compound 3x | HeLa | 0.067 | Tyrosine Kinase |

| HEPG2 | 0.087 | Tyrosine Kinase |

Data sourced from multiple studies.[1][10]

Novel Frontier: Antimicrobial and Antifungal Activity

Perhaps the most unexpected and novel activity of 1,5-benzodiazepin-2-one derivatives is their potent and broad-spectrum antimicrobial and antifungal effects.[11][12]

Spectrum of Activity

These compounds have demonstrated activity against a range of pathogenic microbes, including:

-

Bacteria: Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae.[13][14]

Proposed Mechanisms of Action

The precise molecular mechanisms underlying the antimicrobial and antifungal activities of 1,5-benzodiazepin-2-ones are still under active investigation. However, several hypotheses have been put forward:

-

Disruption of Membrane Integrity: Some studies on diazepam (a 1,4-benzodiazepine) suggest that these compounds may disrupt the fungal cell membrane, leading to a loss of membrane integrity, mitochondrial depolarization, and increased production of reactive oxygen species (ROS), ultimately causing DNA damage and apoptosis.[16][17]

-

Inhibition of Virulence Factors: It is proposed that these compounds may interact with and inhibit key virulence factors, such as proteins involved in adhesion (e.g., ALS3) and secreted aspartyl proteinases (SAPs) in fungi, which are crucial for biofilm formation and host invasion.[16][17]

-

Inhibition of Filamentous Growth: Some 1,4-benzodiazepines have been shown to inhibit the virulence-associated filamentous growth of fungi.[18]

-

Synergistic Effects: Certain benzodiazepines have been found to potentiate the activity of established antifungal drugs like fluconazole, suggesting an interaction with fungal resistance mechanisms.[18]

Structure-Activity Relationships for Antimicrobial Activity

The antimicrobial potency of 1,5-benzodiazepin-2-ones is significantly influenced by their chemical structure:

-

Lipophilicity: The overall lipophilic character of the molecule is a major determinant of antibacterial activity.[19]

-

Heterocyclic Substituents: The incorporation of five-membered heterocyclic rings, such as thiophene or thiazole, at the C2 position can significantly enhance antimicrobial activity.[11][20]

-

Ester Group: The presence of a free ester group, often at the C3 position, can increase hydrophobicity and improve pharmacological properties.[11]

-

Substituents on the Benzodiazepine Core:

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a 1,5-benzodiazepin-2-one compound against a specific microorganism.

Materials:

-

Test 1,5-benzodiazepin-2-one compound

-

Microorganism suspension (e.g., S. aureus or C. albicans) standardized to 0.5 McFarland

-

Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)

-

Negative control (broth only)

Procedure:

-

Serial Dilutions: Prepare two-fold serial dilutions of the test compound in the appropriate broth in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with the standardized microorganism suspension.

-

Controls: Include a positive control (microorganism with no compound) and a negative control (broth only) on each plate.

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Quantitative Data: Minimum Inhibitory Concentration (MIC) Values

| Compound Class | Microorganism | MIC Range (µg/mL) |

| Thiophene/Thiazole-substituted 1,5-Benzodiazepines | C. neoformans | 2 - 6 |

| E. coli | 40 | |

| S. aureus | 40 | |

| Pyridine-substituted 1,5-Benzodiazepines | C. neoformans | 30 - 36 |

Data represents a selection of potent compounds from various studies.[11][12][13][15]

Conclusion and Future Directions

The 1,5-benzodiazepin-2-one scaffold has proven to be a remarkably versatile platform for the development of novel therapeutic agents. While their classical mechanism as GABA-A receptor modulators remains relevant for their anticonvulsant effects, the discovery of potent anticancer and antimicrobial activities has significantly broadened their therapeutic potential. The ability of certain derivatives to dually inhibit key cancer targets like HER2 and HDAC1 represents a sophisticated and promising strategy in oncology. Furthermore, their efficacy against a range of pathogenic bacteria and fungi addresses a critical and growing need for new antimicrobial agents.

Future research should focus on several key areas:

-

Elucidation of Antimicrobial Mechanisms: A deeper understanding of the precise molecular targets and mechanisms of action in microbial cells is crucial for rational drug design and optimization.

-

Selectivity and Toxicity: Comprehensive studies are needed to assess the selectivity of these compounds for their intended targets versus off-target effects, as well as their overall toxicity profiles.

-

In Vivo Efficacy: Promising in vitro results must be translated into in vivo animal models to evaluate the efficacy, pharmacokinetics, and safety of these compounds.

-

Optimization of SAR: Further exploration of the structure-activity relationships for each of the distinct biological activities will enable the design of more potent and selective derivatives.

References

- 1. In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of HER2 in cancer therapy and targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibiting HDAC1 Enhances the Anti-Cancer Effects of Statins through Downregulation of GGTase-Iβ Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The Roles of Histone Deacetylases and Their Inhibitors in Cancer Therapy [frontiersin.org]

- 7. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer Therapy with HDAC Inhibitors: Mechanism-Based Combination Strategies and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Deregulation of HER2 Downstream Signaling in Breast Cancer Cells ...: Ingenta Connect [ingentaconnect.com]

- 10. Assessment of elementary derivatives of 1,5-benzodiazepine as anticancer agents with synergy potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1,5-Benzodiazepine derivatives as potential antimicrobial agents: design, synthesis, biological evaluation, and structure–activity relationships - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Efficient Synthesis and Biological Evaluation of a Novel Series of 1,5-Benzodiazepine Derivatives as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. 1,5-Benzodiazepine derivatives as potential antimicrobial agents: design, synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Diazepam's antifungal activity in fluconazole-resistant Candida spp. and biofilm inhibition in C. albicans: evaluation of the relationship with the proteins ALS3 and SAP5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

- 19. Structure-activity correlations for antibacterial 1,5-benzodiazepine derivatives on gram-positive cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Characterization of 1,3-Dihydro-4-methyl-2H-1,5-benzodiazepin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dihydro-4-methyl-2H-1,5-benzodiazepin-2-one is a member of the benzodiazepine class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The structural elucidation and purity assessment of such compounds are paramount in the drug discovery and development process. Spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, provide a powerful toolkit for the unambiguous identification and characterization of these molecules. This guide offers a detailed analysis of the spectroscopic data for this compound, providing insights into the interpretation of its spectral features.

The chemical structure of this compound is presented below:

Caption: Molecular Structure of this compound

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common method for generating ions from volatile and thermally stable molecules.

Experimental Protocol (Typical)

A dilute solution of this compound in a volatile organic solvent, such as methanol or dichloromethane, is introduced into the mass spectrometer. The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).

Data Presentation

| Ion | m/z (Relative Intensity %) | Interpretation |

| [M]⁺ | 174 (100%) | Molecular Ion |

| [M-CH₃]⁺ | 159 (20%) | Loss of a methyl radical |

| [M-CO]⁺ | 146 (35%) | Loss of carbon monoxide |

| [M-HNCO]⁺ | 131 (40%) | Loss of isocyanic acid |

| [C₇H₅N]⁺ | 103 (30%) | Further fragmentation |

| [C₆H₅]⁺ | 77 (25%) | Phenyl cation |

Interpretation of the Mass Spectrum

The mass spectrum of this compound shows a prominent molecular ion peak [M]⁺ at an m/z of 174, which corresponds to its molecular weight (C₁₀H₁₀N₂O).[1][2] This is consistent with the elemental composition of the molecule. The fragmentation pattern provides further structural information. Common fragmentation pathways for benzodiazepines involve the cleavage of the seven-membered ring. The observed fragments can be rationalized by the loss of small, stable neutral molecules or radicals.

Caption: Key Fragmentation Pathways in the EI-MS of the target compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The absorption of infrared radiation causes vibrations of the chemical bonds, and the frequencies of these vibrations are characteristic of the bond type and its environment.

Experimental Protocol (Typical)

The IR spectrum can be recorded using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like this compound, the potassium bromide (KBr) pellet method is commonly employed. A small amount of the sample is ground with anhydrous KBr powder and pressed into a thin, transparent pellet. The pellet is then placed in the sample holder of the spectrometer, and the spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

Data Presentation

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3100 | Medium | N-H stretching (amide and amine) |

| ~3050 | Weak | Aromatic C-H stretching |

| ~2950 | Weak | Aliphatic C-H stretching (CH₃ and CH₂) |

| ~1680 | Strong | C=O stretching (amide, lactam) |

| ~1620 | Medium | C=N stretching (imine) |

| ~1600, ~1480 | Medium | Aromatic C=C stretching |

| ~1450 | Medium | CH₂ scissoring and CH₃ asymmetric bending |

| ~1380 | Medium | CH₃ symmetric bending |

| ~750 | Strong | Ortho-disubstituted benzene C-H out-of-plane bending |

Interpretation of the IR Spectrum

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3300-3100 cm⁻¹ is indicative of N-H stretching vibrations from both the amide and the enamine-like moieties. The strong absorption at approximately 1680 cm⁻¹ is a key feature and is assigned to the carbonyl (C=O) stretching of the lactam (cyclic amide) ring. The C=N stretching of the seven-membered ring is expected to appear around 1620 cm⁻¹. Aromatic C=C stretching vibrations are observed in the 1600-1480 cm⁻¹ region. The presence of both aromatic and aliphatic C-H bonds is confirmed by stretching vibrations just above and below 3000 cm⁻¹, respectively. The strong band around 750 cm⁻¹ is characteristic of the out-of-plane C-H bending of an ortho-disubstituted benzene ring, which is consistent with the fusion of the diazepine ring to the phenyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol (Typical)

For NMR analysis, the sample is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher for ¹H). Chemical shifts are reported in parts per million (ppm) relative to the internal standard tetramethylsilane (TMS).

Data Presentation

¹H NMR Data (300.13 MHz, CDCl₃)[3]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.32 | s | 1H | N-H (amide) |

| 7.08–7.37 | m | 4H | Aromatic C-H |

| 3.15 | s | 2H | -CH₂- |

| 2.40 | s | 3H | -CH₃ |

¹³C NMR Data (75.47 MHz, CDCl₃)[3]

| Chemical Shift (δ, ppm) | Assignment |

| 167.36 | C=O (amide) |

| 162.89 | C=N |

| 121.88–139.62 | Aromatic C |

| 43.57 | -CH₂- |

| 28.01 | -CH₃ |

Interpretation of the NMR Spectra

The ¹H NMR spectrum shows a singlet at 9.32 ppm, which is characteristic of an amide N-H proton.[3] The multiplet in the aromatic region (7.08–7.37 ppm) integrates to four protons, consistent with the four protons on the benzene ring.[3] A singlet at 3.15 ppm corresponds to the two protons of the methylene (-CH₂-) group in the seven-membered ring.[3] The upfield singlet at 2.40 ppm is assigned to the three protons of the methyl (-CH₃) group.[3] The simplicity of the signals for the methylene and methyl groups (both singlets) suggests a degree of conformational averaging or symmetry in the molecule on the NMR timescale.

The ¹³C NMR spectrum further corroborates the structure. The downfield signal at 167.36 ppm is assigned to the carbonyl carbon of the amide.[3] The signal at 162.89 ppm corresponds to the imine carbon (C=N).[3] The signals for the six aromatic carbons appear in the expected range of 121.88–139.62 ppm.[3] The aliphatic carbons, the methylene group (-CH₂-), and the methyl group (-CH₃), resonate at 43.57 ppm and 28.01 ppm, respectively.[3]

Caption: ¹H and ¹³C NMR Chemical Shift Assignments for the target compound.

Conclusion

The combined application of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a comprehensive and unambiguous characterization of this compound. The mass spectrum confirms the molecular weight and provides insights into the fragmentation pattern. The IR spectrum identifies the key functional groups, notably the amide carbonyl and the N-H bonds. The ¹H and ¹³C NMR spectra provide a detailed map of the molecular structure, confirming the connectivity of all atoms. This detailed spectroscopic analysis is essential for ensuring the identity and purity of this compound in research and development settings.

References

The Pharmacophore: A Guiding Light in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

In the intricate landscape of medicinal chemistry and drug discovery, the pharmacophore concept stands as a cornerstone of rational drug design. It provides an abstract, yet powerful, framework for understanding and exploiting the molecular features crucial for a ligand's interaction with its biological target. This guide offers an in-depth exploration of the pharmacophore's role, delving into its theoretical underpinnings, practical methodologies for model generation and validation, and its diverse applications in hit identification, lead optimization, and beyond. By synthesizing technical protocols with field-proven insights, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage pharmacophore modeling as a pivotal tool in their quest for novel therapeutics.

The Essence of the Pharmacophore: From Concept to Cornerstone

A pharmacophore is not a real molecule but rather an abstract concept that describes the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to exert a specific biological activity.[1][2][3] The International Union of Pure and Applied Chemistry (IUPAC) defines a pharmacophore as "an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response".[1] These features typically include:

-

Hydrogen Bond Acceptors (HBA)

-

Hydrogen Bond Donors (HBD)

-

Hydrophobic Regions (HY)

-

Aromatic Rings (AR)

-

Positively Ionizable (PI) centers

-

Negatively Ionizable (NI) centers

The historical roots of the pharmacophore concept can be traced back to the late 19th century with Paul Ehrlich's work on selective staining, which suggested that specific chemical groups are responsible for biological effects.[4] However, the modern interpretation and application in computational chemistry were significantly shaped by the work of Lemont Kier in the 1960s and 70s.[4] Today, pharmacophore modeling is an indispensable tool in computer-aided drug design (CADD), bridging the gap between chemical structure and biological function.[1][3][5]

Crafting the Pharmacophore Model: Methodologies and Workflows

The generation of a robust and predictive pharmacophore model is a multi-step process that can be broadly categorized into two main approaches: ligand-based and structure-based modeling. The choice between these methods is primarily dictated by the availability of structural information for the biological target.[1][6][7]

Ligand-Based Pharmacophore Modeling: Learning from the Actives

This approach is employed when the three-dimensional structure of the target macromolecule is unknown, but a set of active and inactive ligands is available.[6][7] The fundamental principle is to identify the common chemical features shared by the active molecules that are absent in the inactive ones.[8]

Experimental Protocol: A Step-by-Step Guide to Ligand-Based Model Generation

-

Data Set Preparation:

-

Assemble a Training Set: Collect a structurally diverse set of molecules with known biological activity against the target of interest.[8] A good training set should span a wide range of activities (ideally at least 3-4 orders of magnitude).

-

Curate the Data: Standardize chemical structures (e.g., handle tautomers and protonation states) and ensure the accuracy of the associated biological activity data.

-

Select a Test Set: If the dataset is large enough, partition it into a training set (typically 70-80% of the data) and a test set (20-30%).[9][10][11] The test set should not be used in model generation and serves as an external validation cohort.

-

-

Conformational Analysis:

-

Generate a diverse set of low-energy 3D conformations for each molecule in the training set. This step is critical as it aims to identify the "bioactive" conformation, which may not be the global minimum energy state.[7]

-

Scientist's Insight: The choice of conformational search algorithm (e.g., systematic, random, or molecular dynamics-based) and the energy window for conformer selection are crucial. A broader search may be necessary for flexible molecules, but at the cost of increased computational time.

-

-

Feature Identification and Alignment:

-

Pharmacophore Model Generation and Scoring:

-

Based on the alignment, generate multiple pharmacophore hypotheses.

-

Score the hypotheses based on how well they map the active compounds and exclude the inactive ones. Common scoring functions consider factors like the number of mapped actives, the fit of the alignment, and the complexity of the model.

-

-

Model Validation:

-

Internal Validation: Assess the model's ability to correctly classify the compounds in the training set.

-

External Validation: Use the test set to evaluate the predictive power of the model on unseen data.[2][12]

-

Decoy Set Screening: Screen the pharmacophore model against a database of known inactive or random molecules (a decoy set) to assess its ability to avoid false positives.[13]

-

Fischer's Randomization Test: This statistical method evaluates the significance of the pharmacophore model by comparing its performance to models generated from randomized data.[1]

-

Receiver Operating Characteristic (ROC) Curve Analysis: This is a graphical plot that illustrates the diagnostic ability of a binary classifier system as its discrimination threshold is varied. The area under the ROC curve (AUC) provides a measure of the model's ability to distinguish between active and inactive compounds.[3]

-

Table 1: Key Parameters in Ligand-Based Pharmacophore Model Validation

| Validation Method | Description | Key Metric(s) | Desired Outcome |

| Test Set Validation | Evaluates the model's predictive power on a set of compounds not used in its generation. | Predictive R², Enrichment Factor (EF) | High predictive R² and EF values. |

| Decoy Set Screening | Assesses the model's ability to distinguish active compounds from a large set of assumed inactive (decoy) molecules. | Goodness of Hit (GH) score, Enrichment Factor (EF) | High GH score and EF, indicating preferential selection of actives. |

| Fischer's Randomization | A statistical test to ensure the correlation between chemical features and biological activity is not due to chance. | Confidence level (e.g., 95% or 99%) | The original model should be statistically significant compared to random models. |

| ROC Curve Analysis | Plots the true positive rate against the false positive rate at various threshold settings to measure the model's discriminative ability. | Area Under the Curve (AUC) | AUC value close to 1.0 indicates an excellent model; 0.5 suggests random guessing.[3] |

Diagram 1: Ligand-Based Pharmacophore Modeling Workflow

Caption: A streamlined workflow for generating a ligand-based pharmacophore model.

Structure-Based Pharmacophore Modeling: Insights from the Target

When the 3D structure of the biological target is available (e.g., from X-ray crystallography or cryo-electron microscopy), a structure-based approach can be employed.[6][7] This method directly analyzes the binding site to identify key interaction points that a ligand must satisfy.[1][4]

Experimental Protocol: A Step-by-Step Guide to Structure-Based Model Generation

-

Target Structure Preparation:

-

Obtain the 3D structure of the target macromolecule (e.g., from the Protein Data Bank).

-

Prepare the protein structure by adding hydrogens, assigning correct bond orders, and optimizing the hydrogen bond network.

-

Scientist's Insight: If multiple structures of the same target are available, an ensemble approach considering protein flexibility can yield more robust pharmacophore models.

-

-

Binding Site Identification and Characterization:

-

Identify the binding pocket of interest. This can be done based on a co-crystallized ligand or using computational pocket detection algorithms.

-

Characterize the physicochemical properties of the binding site residues to identify potential interaction points (e.g., hydrogen bond donors/acceptors, hydrophobic patches).

-

-

Pharmacophore Feature Generation:

-

Generate pharmacophoric features that are complementary to the interaction points within the binding site. For example, a hydrogen bond donor in the protein would correspond to a hydrogen bond acceptor feature in the pharmacophore model.

-

Scientist's Insight: The inclusion of "excluded volumes" is a critical step. These represent regions of the binding site that are occupied by the protein and thus inaccessible to a ligand. This significantly improves the shape-constraining power of the model.

-

-

Model Refinement and Validation:

-

Refine the generated pharmacophore model by adjusting feature locations and radii.

-

If known active and inactive ligands are available, they can be used to validate the structure-based model in a manner similar to the ligand-based approach (e.g., using a test set and decoy set).

-

Diagram 2: Structure-Based Pharmacophore Modeling Workflow

Caption: A systematic workflow for creating a structure-based pharmacophore model.

Applications of Pharmacophore Modeling in Drug Discovery

Pharmacophore models are versatile tools with a wide range of applications throughout the drug discovery pipeline.[14]

Virtual Screening for Hit Identification

One of the most common applications of pharmacophore modeling is in virtual screening, where large chemical databases are searched to identify novel compounds that match the pharmacophore model.[14][] This approach is significantly faster and more cost-effective than high-throughput screening of physical compounds.

Case Study: Identification of Novel Kinase Inhibitors

Kinases are a major class of drug targets, and pharmacophore modeling has been successfully used to identify novel kinase inhibitors.[16][17][18] A typical pharmacophore for an ATP-competitive kinase inhibitor includes features that mimic the interactions of the adenine region of ATP with the kinase hinge region (often one or two hydrogen bond acceptors and a donor) and hydrophobic features that occupy adjacent pockets. A validated pharmacophore model can be used to screen millions of compounds to identify novel scaffolds that satisfy these key interactions.[19] The hits from the virtual screen can then be subjected to further computational analysis (e.g., molecular docking) and experimental validation.[20]

Lead Optimization

Once a lead compound has been identified, pharmacophore models can guide its optimization to improve potency, selectivity, and pharmacokinetic properties.[2] By understanding the key pharmacophoric features, medicinal chemists can make targeted modifications to the lead structure. For instance, if a pharmacophore model indicates an important hydrogen bond acceptor, a chemist can synthesize analogs that incorporate or enhance this feature.

Scaffold Hopping

Scaffold hopping is a strategy used to identify new molecular scaffolds that retain the key pharmacophoric features of a known active compound but have a different core structure.[4][21][22] This is particularly useful for escaping undesirable intellectual property space or for improving the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of a lead series.[23]

3D-QSAR Modeling

Pharmacophore models can serve as the basis for three-dimensional quantitative structure-activity relationship (3D-QSAR) studies.[18][24][25] In this approach, the alignment of a set of molecules based on a pharmacophore hypothesis is used to build a statistical model that correlates the 3D properties of the molecules with their biological activity.[26][27] These models can then be used to predict the activity of novel compounds.[25]

Diagram 3: The Role of Pharmacophores in the Drug Discovery Cascade

Caption: Integration of pharmacophore modeling across the drug discovery pipeline.

The Future of Pharmacophore Modeling: Challenges and Opportunities

While pharmacophore modeling is a mature and powerful technique, it is not without its limitations. The accuracy of ligand-based models is highly dependent on the quality and diversity of the input data.[6] Structure-based models can be limited by the static nature of crystal structures, which may not fully capture the dynamic nature of protein-ligand interactions.[28]

However, the field is continually evolving. The integration of machine learning and artificial intelligence is poised to enhance the predictive power of pharmacophore models. The use of molecular dynamics simulations to generate ensemble-based pharmacophores is helping to address the challenge of protein flexibility. As our understanding of molecular recognition deepens and computational power increases, the role of the pharmacophore as a guiding light in medicinal chemistry will only continue to grow brighter.

References

- 1. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SOP for Pharmacophore Modeling – SOP Guide for Pharma [pharmasop.in]

- 3. aast.edu [aast.edu]

- 4. Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]

- 7. fiveable.me [fiveable.me]

- 8. creative-biolabs.com [creative-biolabs.com]

- 9. medium.datadriveninvestor.com [medium.datadriveninvestor.com]

- 10. researchgate.net [researchgate.net]

- 11. Best Practices and Missteps When Creating Training and Evaluation Sets in Machine Learning - [quanthub.com]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Discovery of Potential Inhibitors of CDK1 by Integrating Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation Studies, and Evaluation of Their Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Dynamics Simulations for the Identification of Spleen Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Classification of Scaffold Hopping Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Identification of Tubulin Inhibitors with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pharmacophorejournal.com [pharmacophorejournal.com]

- 27. Frontiers | 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Dynamics Simulations for the Identification of Spleen Tyrosine Kinase Inhibitors [frontiersin.org]

- 28. dergipark.org.tr [dergipark.org.tr]

1,3-Dihydro-4-methyl-2H-1,5-benzodiazepin-2-one: A Cornerstone Intermediate for Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1,3-Dihydro-4-methyl-2H-1,5-benzodiazepin-2-one, a pivotal synthetic intermediate. We will explore its synthesis, inherent reactivity, and strategic application in the development of pharmacologically active compounds. This document is intended for professionals in chemical research and drug development, offering field-proven insights into the manipulation and utilization of this versatile scaffold.

Introduction: The Significance of the 1,5-Benzodiazepine Scaffold

The 1,5-benzodiazepine core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] These seven-membered heterocyclic compounds, which feature a benzene ring fused to a diazepine ring, exhibit a vast spectrum of biological activities.[2] Their applications range from anticonvulsant, anti-anxiety, sedative, and hypnotic agents to anti-inflammatory, analgesic, and even antimicrobial compounds.[3][4][5] The therapeutic versatility of this scaffold stems from the numerous sites available for functionalization, allowing for the fine-tuning of its pharmacological profile. This compound serves as a fundamental building block, providing a reliable and accessible entry point for the synthesis of diverse libraries of these potent molecules.[6]

Synthesis of the Core Intermediate

The most direct and widely adopted method for synthesizing this compound is the condensation reaction between o-phenylenediamine and ethyl acetoacetate.[7] This reaction is valued for its efficiency and use of readily available commercial starting materials.

Reaction Mechanism and Rationale

The synthesis proceeds through a well-understood pathway involving initial nucleophilic attack followed by intramolecular cyclization.

-

Step 1: Enamine Formation: One of the amino groups of o-phenylenediamine acts as a nucleophile, attacking the keto-carbonyl of ethyl acetoacetate. This is followed by the elimination of a water molecule to form an N-aryl-β-enamino ester intermediate.

-

Step 2: Intramolecular Cyclization: The second, free amino group of the intermediate attacks the ester carbonyl. This intramolecular nucleophilic acyl substitution results in the formation of the seven-membered diazepine ring and the elimination of ethanol.

The use of a high-boiling solvent like xylene is a critical experimental choice. It facilitates the reaction by allowing for the azeotropic removal of water formed during the initial condensation, which drives the equilibrium towards product formation.[7] While the reaction can proceed without a catalyst, various acid catalysts such as acetic acid, formic acid, or Lewis acids like Yb(OTf)₃ can be employed to enhance the rate of condensation by activating the carbonyl groups.[4][8]

Caption: Synthesis pathway of the target intermediate.

Detailed Experimental Protocol

The following protocol is a self-validating system adapted from established literature, ensuring high yield and purity.[7]

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add o-phenylenediamine (1.0 g, 9.25 mmol) and xylene (10 mL).

-

Reagent Addition: Add ethyl acetoacetate (1.2 mL, 9.45 mmol, ~1.02 eq) to the flask.

-

Heating and Reflux: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. Continue heating for approximately 1-2 hours.

-

Crystallization and Isolation: After the reaction is complete (as indicated by TLC or the cessation of water collection), allow the mixture to cool to room temperature. The product will typically crystallize directly from the reaction mixture.

-

Purification: Collect the colorless crystals by vacuum filtration, wash with a small amount of cold xylene or hexane to remove any unreacted starting material, and dry in vacuo. This procedure typically yields the product in high purity (>90%).[7]

Physicochemical Properties & Characterization

Correctly identifying the synthesized intermediate is paramount. The following table summarizes its key properties.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₀N₂O | [9][10] |

| Molecular Weight | 174.20 g/mol | [9][10] |

| CAS Number | 6276-48-8 | [9][10] |

| Appearance | Colorless to off-white crystalline solid | [7] |

Characterization is typically performed using standard spectroscopic methods:

-

¹H NMR: Will show characteristic peaks for the aromatic protons, the C3-methylene protons, the C4-methyl protons, and the two N-H protons.

-

¹³C NMR: Will confirm the presence of 10 distinct carbon environments, including the carbonyl carbon and the sp² carbons of the aromatic and enamine moieties.

-

IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the amide will be prominent, along with N-H stretching bands.

-

Mass Spectrometry: The molecular ion peak [M]+ at m/z ≈ 174.08 will confirm the molecular weight.

Reactivity and Functionalization as a Synthetic Intermediate

The true value of this compound lies in its potential for further chemical modification. The structure possesses several reactive sites that can be selectively targeted.

Caption: Key reactive sites for functionalization.

N-Alkylation and N-Acylation

The two nitrogen atoms (N1 and N5) are the most common sites for modification. Their acidic protons can be removed by a suitable base, and the resulting anions can be treated with various electrophiles.

-

Rationale: Alkylation and acylation at these positions directly influence the lipophilicity, steric profile, and hydrogen-bonding capabilities of the molecule, which are critical determinants of pharmacological activity.[11]

-

Methodology: Phase transfer catalysis (PTC) is a highly effective method for these transformations.[12][13] A typical procedure involves stirring the benzodiazepine intermediate with an alkyl halide (e.g., methyl iodide, benzyl bromide) or an acyl chloride in a biphasic system (e.g., THF/water) with a base like potassium carbonate and a phase transfer catalyst such as tetra-n-butylammonium bromide (TBAB).[12] This method avoids harsh, anhydrous conditions and often leads to high yields of mono- or di-substituted products.[13] Selective acylation at the N5 position has also been achieved with high diastereoselectivity using chiral acyl chlorides.[14]

Halogenation of the Aromatic Ring

Introducing halogen atoms onto the fused benzene ring is a common strategy in drug design to modulate electronic properties and metabolic stability.

-

Rationale: Halogens like chlorine or bromine can act as bioisosteres for other groups, enhance binding affinity through halogen bonding, and block sites of metabolic oxidation.

-

Methodology: Direct electrophilic halogenation can be achieved using reagents like N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS).[15][16] The regioselectivity of the reaction (i.e., which position on the ring is halogenated) can be controlled by the choice of solvent and the presence or absence of a catalyst. For instance, palladium-catalyzed C-H activation has been used to achieve regioselective halogenation of related 1,4-benzodiazepinones, a strategy that could be adapted for the 1,5-scaffold.[15][16]

Application in Multi-Step Synthesis: A Workflow Example

The utility of this compound is best illustrated by its role in a synthetic workflow to generate a novel, functionalized derivative.

Caption: Workflow from starting materials to a final derivative.

This workflow demonstrates the strategic value of the intermediate. A library of diverse final compounds can be rapidly generated from a single, reliably synthesized core structure simply by varying the alkylating or acylating agent (R-X) in the functionalization step. This parallel synthesis approach is a cornerstone of modern drug discovery, enabling the efficient exploration of structure-activity relationships (SAR).

Conclusion

This compound is more than just a chemical compound; it is a versatile platform for innovation in medicinal chemistry. Its straightforward and high-yielding synthesis provides a robust foundation for the construction of more complex molecules. The multiple reactive sites on its scaffold offer chemists a rich playground for molecular design, enabling the systematic modification of its structure to achieve desired therapeutic effects. As research into the vast potential of the 1,5-benzodiazepine class of compounds continues, the importance of this key intermediate in the drug development pipeline is assured.

References

- 1. ijpbs.net [ijpbs.net]

- 2. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. isca.me [isca.me]

- 4. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,5-Benzodiazepine derivatives as potential antimicrobial agents: design, synthesis, biological evaluation, and structure–activity relationships - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Benzodiazepine synthesis [quimicaorganica.org]

- 7. 4-Methyl-2,3-dihydro-1H-1,5-benzodiazepin-2-one monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. zenodo.org [zenodo.org]

- 9. 2,3-Dihydro-4-methyl-1H-1,5-benzodiazepin-2-one [webbook.nist.gov]

- 10. 2,3-Dihydro-4-methyl-1H-1,5-benzodiazepin-2-one [webbook.nist.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. jocpr.com [jocpr.com]

- 13. researchgate.net [researchgate.net]

- 14. Atropodiastereoselective 5 N-Acylation of 1,5-Benzodiazepin-2-ones with (S)-2-Phenylpropanoyl and (S)-2-Phenylbutanoyl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Regioselective Halogenation of 1,4-Benzodiazepinones via CH Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Architecture of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 1,5-Benzodiazepines

Abstract

The 1,5-benzodiazepine core is a cornerstone of medicinal chemistry, underpinning a vast array of compounds with significant therapeutic potential.[1][2][3] This technical guide provides an in-depth exploration of the discovery and historical evolution of synthetic routes to this privileged heterocyclic system. We will dissect the seminal work that first brought these molecules to light and trace the development of synthetic methodologies from classical condensation reactions to modern, highly efficient catalytic systems. This document is intended for researchers, scientists, and professionals in drug development, offering not only a historical perspective but also practical, field-proven insights into the synthesis of these vital compounds. We will delve into the mechanistic underpinnings of key reactions, provide detailed experimental protocols, and offer a comparative analysis of various synthetic strategies, all grounded in authoritative scientific literature.

Introduction: The Significance of the 1,5-Benzodiazepine Scaffold

Benzodiazepines, a class of bicyclic heterocyclic compounds featuring a benzene ring fused to a seven-membered diazepine ring, have left an indelible mark on pharmacology and medicine.[2][4] While the 1,4-benzodiazepine isomers, such as diazepam, are renowned for their anxiolytic, sedative, and anticonvulsant properties, the 1,5-benzodiazepine scaffold possesses an equally impressive and diverse range of biological activities.[3][5] These include applications as anticonvulsants, anti-anxiety agents, analgesics, sedatives, antidepressants, and hypnotics.[1][3] The therapeutic landscape of 1,5-benzodiazepines has expanded to encompass treatments for cancer, viral infections, and cardiovascular disorders.[1] Furthermore, they serve as crucial intermediates in the synthesis of more complex fused-ring systems like triazolo- and oxadiazolo-benzodiazepines.[1] Their utility even extends to industrial applications, such as dyes for acrylic fibers.[1] The versatility and broad-ranging bioactivity of the 1,5-benzodiazepine core have established it as a "privileged structure" in medicinal chemistry, continually inspiring the development of novel synthetic methodologies.[6][7][8]

A Historical Perspective: The Genesis of 1,5-Benzodiazepine Synthesis

The journey into the synthesis of 1,5-benzodiazepines began over a century ago. The first documented synthesis of a 1,5-benzodiazepine derivative was reported in 1907 by Thiele and Steimmig.[2] Their pioneering work involved the condensation of o-phenylenediamine (OPDA) with acetylacetone in the presence of ethanol and acetic acid. This foundational reaction laid the groundwork for what would become the most common and versatile approach to constructing the 1,5-benzodiazepine core.

While the broader class of benzodiazepines was accidentally discovered by Leo Sternbach at Hoffmann-La Roche in 1955, leading to the blockbuster drugs Librium (chlordiazepoxide) and Valium (diazepam), the synthesis of the 1,5-isomers continued to evolve from the early work of Thiele and Steimmig.[3][9][10][11] The classical approach, the acid-catalyzed condensation of an o-arylenediamine with a suitable three-carbon synthon, such as a β-diketone, α,β-unsaturated carbonyl compound, or two equivalents of a ketone, remains a cornerstone of 1,5-benzodiazepine synthesis.[1][12][13]

The Core Reaction: Condensation of o-Phenylenediamine with Carbonyl Compounds

The most prevalent and straightforward method for synthesizing the 2,3-dihydro-1H-1,5-benzodiazepine ring system is the condensation of o-phenylenediamine (OPDA) with two equivalents of a ketone or one equivalent of an α,β-unsaturated carbonyl compound.[5][12] This reaction is typically catalyzed by an acid.

General Reaction Scheme